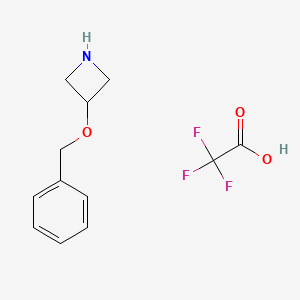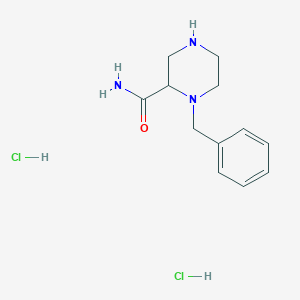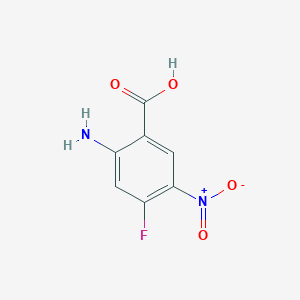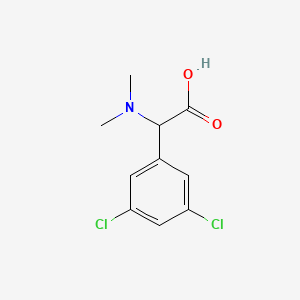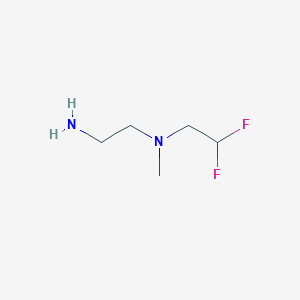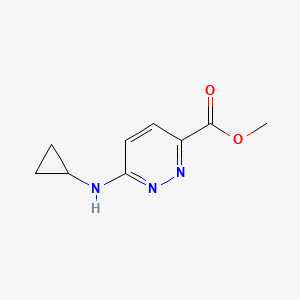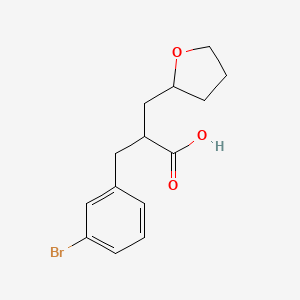
3-(3-Bromophenyl)-2-(oxolan-2-ylmethyl)propanoic acid
Overview
Description
3-(3-Bromophenyl)-2-(oxolan-2-ylmethyl)propanoic acid, also known as 3-bromo-2-oxopropionic acid, is a brominated organic acid that is widely used in a variety of scientific research applications. It is an important intermediate for the synthesis of various compounds and has a wide range of applications in organic and pharmaceutical chemistry. 3-bromo-2-oxopropionic acid is a versatile reagent that can be used in reactions such as nucleophilic substitution, alkylation, and acylation. The acid has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers.
Scientific Research Applications
Renewable Building Blocks for Material Science
- A study explored the use of phloretic acid (a compound structurally related to the target molecule) as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, providing a sustainable alternative to phenol. This approach is significant for the development of bio-based materials with potential applications in a wide range of industries, including automotive and aerospace, due to their thermal and thermo-mechanical properties (Acerina Trejo-Machin et al., 2017).
Catalysis and Chemical Synthesis
- The catalysis of CO2 reduction by iron(0) tetraphenylporphyrins was significantly improved with the addition of weak Brønsted acids, suggesting a method for enhancing the efficiency of catalytic processes involving CO2 transformation. This research contributes to the development of sustainable chemical processes by facilitating the conversion of CO2 into useful products (I. Bhugun et al., 1996).
Bioactive Compound Synthesis
- Biphenyl-based compounds, which include structural motifs related to the target molecule, have been synthesized and evaluated for their anti-tyrosinase activities. Such activities are crucial for the development of treatments for conditions like hyperpigmentation. This research highlights the pharmaceutical potential of biphenyl derivatives in dermatological applications (Huey Chong Kwong et al., 2017).
Environmental Chemistry
- In the field of environmental chemistry, the extraction of carboxylic acids from aqueous solutions using reactive extraction techniques is an area of interest. Research on the recovery of propionic acid, a molecule with structural similarities to the target compound, from aqueous waste streams demonstrates the potential for efficient separation processes in industrial and environmental applications (A. Keshav et al., 2009).
Molecular Engineering for Solar Cells
- Organic sensitizers for solar cell applications have been developed using molecular engineering techniques. The synthesis of novel organic sensitizers, which include functional groups similar to those in the target compound, showcases the potential for improving solar energy conversion efficiencies. This research is significant for advancing renewable energy technologies (Sanghoon Kim et al., 2006).
properties
IUPAC Name |
2-[(3-bromophenyl)methyl]-3-(oxolan-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO3/c15-12-4-1-3-10(8-12)7-11(14(16)17)9-13-5-2-6-18-13/h1,3-4,8,11,13H,2,5-7,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQYFSVNHKBHEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC(CC2=CC(=CC=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



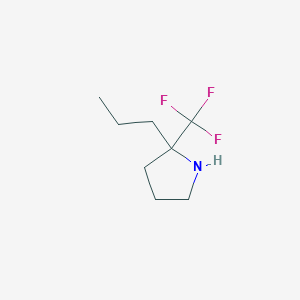
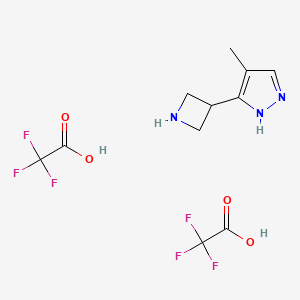
![(E)-Tert-butyl 5-(3-methoxy-3-oxoprop-1-EN-1-YL)-1H-pyrazolo[3,4-B]pyridine-1-carboxylate](/img/structure/B1528571.png)
![Tert-butyl (4-bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-YL)carbamate](/img/structure/B1528572.png)
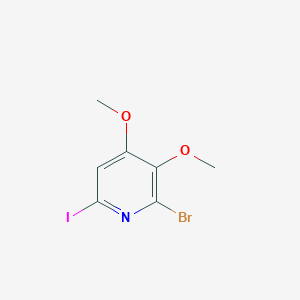
![Tert-butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-4-YL)carbamate](/img/structure/B1528574.png)
